molecular formula C34H27BrO9 B044337 [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate CAS No. 114682-36-9

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

Cat. No.: B044337
CAS No.: 114682-36-9
M. Wt: 659.5 g/mol
InChI Key: WISFGQOOKBVKPD-CMPUJJQDSA-N
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Description

2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE is a derivative of D-glucopyranose, a sugar molecule. This compound is often used in organic synthesis, particularly in the preparation of glycosylation reactions. It is characterized by the presence of benzoyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring and a bromide group at the anomeric position .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) in acetone at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods, with optimizations for scale and efficiency. This includes the use of large-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE primarily undergoes substitution reactions due to the presence of the bromide group. It can also participate in glycosylation reactions, where it acts as a glycosyl donor .

Common Reagents and Conditions

Major Products

The major products of these reactions are glycosides, where the glucopyranosyl moiety is linked to another molecule via a glycosidic bond. The specific product depends on the nucleophile used in the reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE involves its role as a glycosyl donor. The bromide group at the anomeric position is highly reactive, allowing it to form glycosidic bonds with nucleophiles. This reactivity is facilitated by the electron-withdrawing benzoyl groups, which stabilize the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE is unique due to its combination of benzoyl protecting groups and a bromide leaving group, which makes it particularly effective as a glycosyl donor in glycosylation reactions. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFGQOOKBVKPD-CMPUJJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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